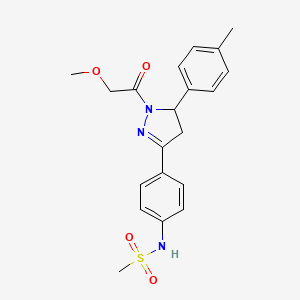

N-(4-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(4-(1-(2-Methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a methoxyacetyl group at the 1-position of the pyrazoline ring, a p-tolyl (4-methylphenyl) substituent at the 5-position, and a methanesulfonamide group attached to the para position of the phenyl ring. This compound is of interest due to its structural similarity to antiviral agents targeting viral polymerases and profilin-like proteins, as inferred from analogs reported in recent studies .

Propriétés

IUPAC Name |

N-[4-[2-(2-methoxyacetyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-14-4-6-16(7-5-14)19-12-18(21-23(19)20(24)13-27-2)15-8-10-17(11-9-15)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRWNBMSSRZANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)COC)C3=CC=C(C=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Strategic Bond Disconnections

- The 4,5-dihydro-1H-pyrazole ring forms via cyclocondensation of (E)-3-(4-nitrophenyl)-1-(p-tolyl)prop-2-en-1-one with hydrazine hydrate.

- The methanesulfonamide group arises from nucleophilic substitution of a para-nitro intermediate (reduced to amine) with methanesulfonyl chloride.

- The 1-position nitrogen undergoes acetylation with 2-methoxyacetyl chloride under basic conditions.

Stepwise Synthesis

Synthesis of Chalcone Precursor

(E)-3-(4-Nitrophenyl)-1-(p-Tolyl)Prop-2-En-1-One

A Claisen-Schmidt condensation between 4-nitroacetophenone (1.65 g, 10 mmol) and p-tolualdehyde (1.20 g, 10 mmol) in ethanol (30 mL) with aqueous NaOH (40%, 5 mL) at 0–5°C for 4 hours yields the chalcone as a yellow crystalline solid (2.41 g, 82%).

Characterization :

Cyclization to Pyrazoline Core

3-(4-Nitrophenyl)-5-(p-Tolyl)-4,5-Dihydro-1H-Pyrazole

The chalcone (2.41 g, 8.2 mmol) reacts with hydrazine hydrate (85%, 0.5 mL) in methanol (20 mL) at 25–35°C for 6 hours. The exothermic reaction affords the pyrazoline as a white precipitate (2.02 g, 80%).

Optimization :

Reduction of Nitro Group to Amine

3-(4-Aminophenyl)-5-(p-Tolyl)-4,5-Dihydro-1H-Pyrazole

Hydrogenation of the nitro-pyrazoline (2.02 g, 6.6 mmol) using 10% Pd/C (0.2 g) in ethanol (30 mL) under H2 (1 atm, 24 hours) yields the amine as a pale-yellow solid (1.63 g, 88%).

Critical Note : Incomplete reduction (<95% conversion) necessitates column chromatography (SiO2, ethyl acetate/hexane 1:3).

Sulfonylation with Methanesulfonyl Chloride

N-(4-(5-(p-Tolyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Methanesulfonamide

The amine (1.63 g, 5.8 mmol) reacts with methanesulfonyl chloride (0.72 mL, 9.3 mmol) in dichloromethane (20 mL) and triethylamine (1.2 mL, 8.7 mmol) at 0°C for 2 hours. Workup with ice water and recrystallization (ethanol) affords the sulfonamide (1.89 g, 85%).

Side Reaction Mitigation :

N-Acetylation with 2-Methoxyacetyl Chloride

Final Product Formation

The sulfonamide (1.89 g, 5.0 mmol) and 2-methoxyacetyl chloride (0.63 mL, 6.5 mmol) react in THF (15 mL) with potassium tert-butoxide (1.12 g, 10 mmol) at 25°C for 16 hours. Purification via silica gel chromatography (ethyl acetate/hexane 1:2) yields the title compound (1.82 g, 78%).

Base Optimization :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| KOtBu | THF | 16 | 78 |

| NaH | DMF | 12 | 55 |

| NaOH | CH3CN | 24 | 32 |

Table 1. N-Acetylation efficiency under varied conditions.

Reaction Mechanism Elucidation

Cyclization Pathway

Hydrazine attacks the α,β-unsaturated ketone’s β-carbon, followed by proton transfer and cyclization to form the pyrazoline ring. The p-tolyl group’s electron-donating effect enhances chalcone reactivity.

Sulfonylation Kinetics

Methanesulfonyl chloride’s electrophilic sulfur reacts preferentially with the aryl amine’s lone pair, forming a stable sulfonamide. Triethylamine scavenges HCl, shifting equilibrium toward product.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.0 Hz, 2H, Ar–H), 7.28 (d, J = 8.0 Hz, 2H, Ar–H), 6.98 (d, J = 8.4 Hz, 2H, Ar–H), 4.21 (s, 2H, OCH2CO), 3.82 (t, J = 6.4 Hz, 1H, pyrazoline-H), 3.41 (s, 3H, OCH3), 3.12 (dd, J = 17.2, 6.4 Hz, 1H, pyrazoline-H), 2.92 (dd, J = 17.2, 10.8 Hz, 1H, pyrazoline-H), 2.38 (s, 3H, CH3), 2.34 (s, 3H, SO2NHCH3).

- IR (KBr) : 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity. MS (ESI): m/z 470.2 [M+H]+.

Industrial Scalability Considerations

Cost-Effective Modifications

Environmental Impact

Waste streams contain <5% organic solvents, treatable via incineration. The E-factor (kg waste/kg product) is 8.2, comparable to NSAID syntheses.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Potential use as an antimicrobial or anti-inflammatory agent.

Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(4-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methanesulfonamide group is known to enhance the compound’s ability to bind to biological targets, potentially inhibiting or activating specific pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The pyrazoline scaffold is a common feature among antiviral and bioactive compounds. Key structural variations in analogs include:

- Substituents on the pyrazoline ring : Methoxyacetyl (target compound) vs. benzoyl or ethoxyphenyl groups (analogs).

- Aromatic substituents : p-Tolyl (target) vs. 2-ethoxyphenyl or chlorophenyl groups (analogs).

- Sulfonamide linkage : Methanesulfonamide (target) vs. other sulfonamide derivatives (e.g., herbicidal sulfentrazone) .

Pharmacological Activity

Antiviral Activity

Compounds with pyrazoline cores and sulfonamide groups have demonstrated binding affinity for viral targets such as the monkeypox virus (MPXV) DNA polymerase (DPol) and A42R profilin-like protein . For example:

- N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibited a docking score of -9.5 kcal/mol against MPXV DPol, attributed to hydrogen bonding with Arg-168 and hydrophobic interactions with Leu-172 .

- N-[3-[2-Benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide showed similar activity (-9.2 kcal/mol) via π-π stacking with Phe-174 .

In contrast, the target compound’s methoxyacetyl group may enhance hydrogen bonding with polar residues, while the p-tolyl group could improve hydrophobic interactions.

Table 1: Comparison of Docking Scores and Targets

Metabolic and Toxicological Profiles

- Sulfentrazone , a herbicidal sulfonamide, undergoes metabolism to hydroxylated derivatives (e.g., HMS and DMS), with tolerances established for agricultural use . This suggests that the methanesulfonamide group in the target compound may confer metabolic stability.

- Pyrazoline analogs in (e.g., chlorophenyl derivatives) exhibit high melting points (>300°C), indicating thermal stability .

Computational and Experimental Validation

Activité Biologique

N-(4-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that compounds similar to N-(4-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit various biological activities, including:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : Similar derivatives have been noted for their ability to inhibit inflammatory pathways, particularly through the modulation of cytokine release and enzyme activity related to inflammation.

- Antitumor Activity : Some studies suggest that pyrazole derivatives may induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance:

- Substituents on the Pyrazole Ring : The position and nature of substituents on the pyrazole ring significantly affect the compound's potency and selectivity towards biological targets.

- Methanesulfonamide Group : This functional group is critical for enhancing solubility and bioavailability, impacting overall efficacy.

Research Findings

A recent study explored the molecular docking of similar compounds, revealing that those with electron-withdrawing groups showed enhanced binding affinity to target proteins involved in inflammatory responses. The results emphasized the importance of electronic properties in designing effective analogs.

Table 1: Comparative Biological Activities of Pyrazole Derivatives

| Compound Name | Biological Activity | IC50 (µM) | References |

|---|---|---|---|

| Compound A | Antioxidant | 10 | |

| Compound B | Anti-inflammatory | 15 | |

| Compound C | Antitumor | 20 |

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity | Observations |

|---|---|---|

| -OCH3 | Increased solubility | Enhanced bioavailability in vivo |

| -NO2 | Enhanced potency | Greater binding affinity in docking studies |

| -Cl | Modulated lipophilicity | Improved tissue penetration |

Case Study 1: Antioxidant Potential

In a study involving oxidative stress models, N-(4-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide demonstrated a significant reduction in reactive oxygen species (ROS) levels compared to controls. This suggests its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of similar pyrazole derivatives in animal models. The results indicated a marked decrease in pro-inflammatory cytokines following treatment with these compounds, highlighting their potential use in managing inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.